molecular formula C7H5BrN2S B1304842 5-Bromo-1H-benzo[D]imidazole-2(3H)-thione CAS No. 68468-39-3

5-Bromo-1H-benzo[D]imidazole-2(3H)-thione

Cat. No. B1304842
CAS RN: 68468-39-3
M. Wt: 229.1 g/mol
InChI Key: HZTQEFLQSTYJSE-UHFFFAOYSA-N
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Description

The compound 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is of interest due to its potential biological activity and its role as a building block in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of bromo-substituted precursors. For instance, a copper-catalyzed cascade reaction of o-bromoarylisothiocyanates with isocyanides has been developed to synthesize benzo[d]imidazo[5,1-b]thiazole derivatives, which are structurally related to 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione . Additionally, the synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and related compounds has been achieved by cyclocondensation of acetyl benzimidazoles with thiourea, demonstrating the versatility of bromo-benzimidazole compounds in heterocyclic chemistry .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex, as seen in the synthesis and crystal structure analysis of a spiro-imidazo[2,1-b]benzo[d]thiazole derivative, which revealed an essentially planar part formed by the five-membered thiazole ring and imidazole ring . This suggests that the molecular structure of 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione would also exhibit a planar configuration, which could be important for its biological activity.

Chemical Reactions Analysis

Benzimidazole derivatives are known to undergo various chemical reactions, which can be utilized to create a wide array of biologically active compounds. For example, the hybrid molecules containing benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazole moieties have shown potent apoptosis-inducing activity on human myeloid leukaemia cells . This indicates that 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione could potentially be modified to enhance its biological activity through similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as their solubility, melting point, and stability, are crucial for their practical applications. The physico-chemical properties of bromobenzyl-benzylidene-imidazolidinediones have been described, and their microbiological activity has been evaluated, demonstrating the importance of these properties in the context of biological activity . Although the specific properties of 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione are not detailed in the provided papers, similar compounds have shown significant biological activities, suggesting that this compound may also possess valuable properties for further exploration.

Scientific Research Applications

Therapeutic Potential and Medicinal Chemistry

5-Bromo-1H-benzo[D]imidazole-2(3H)-thione, as a derivative of benzimidazole and imidazole compounds, is involved in a wide array of therapeutic applications. Benzimidazole derivatives are recognized for their diverse biological and clinical applications, with studies indicating that various substituents around the benzimidazole nucleus result in pharmacologically active compounds of therapeutic interest. These compounds have been implemented in the development of antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant as well as depressant agents, making them significant scaffolds for the development of new therapeutic agents (Babbar, Swikriti, & Arora, 2020). Similarly, imidazole derivatives have shown promise in antitumor activities, with specific derivatives undergoing preclinical testing stages, indicating their potential in drug discovery and synthesis for various biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis and catalysis, the benzimidazole and imidazole derivatives serve as crucial components. The synthesis of these compounds involves various chemical reactions, offering a broad spectrum of potential applications in medicinal chemistry and other fields. For instance, the synthesis of nitrogen-containing heterocycles, including imidazole derivatives, involves tandem reactions, indicating the compound's significance in developing applications of tandem catalysis in medicinal chemistry (Campos & Berteina‐Raboin, 2020).

Antioxidant and Anti-inflammatory Properties

Benzofused thiazole derivatives, closely related to benzimidazole derivatives, have been explored for their antioxidant and anti-inflammatory properties. These derivatives are seen as lead molecules for designing and developing therapeutic agents, including anticancer, anti-inflammatory, and antiviral agents. The research in this area aims to synthesize benzofused thiazole derivatives and test their antioxidant and anti-inflammatory activities, contributing to the development of new therapeutic agents (Raut et al., 2020).

Safety And Hazards

The safety data sheet for 5-Bromo-1H-benzo[D]imidazole-2(3H)-thione indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

5-bromo-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTQEFLQSTYJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388217
Record name 5-Bromo-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-benzo[D]imidazole-2(3H)-thione

CAS RN

68468-39-3
Record name 68468-39-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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